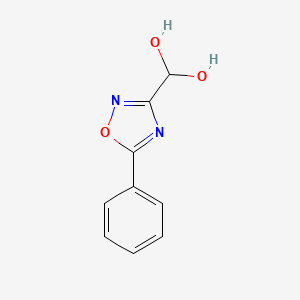

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5,9,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVUAKNWLYSEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Chemical Transformations of 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanediol

Mechanistic Pathways of Methanediol (B1200039) Stability and Dehydration Reactions

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol, as a geminal diol (gem-diol), exists in a delicate equilibrium with its corresponding aldehyde, 3-formyl-5-phenyl-1,2,4-oxadiazole, and water. wikipedia.org Generally, most gem-diols are considered unstable and cannot be isolated, readily losing a water molecule to revert to the carbonyl compound. wikipedia.orgresearchgate.net However, the stability of a gem-diol is significantly enhanced by the presence of strong electron-withdrawing groups attached to the same carbon atom. wikipedia.org

The 5-phenyl-1,2,4-oxadiazole (B2633127) ring system functions as a potent electron-withdrawing group. researchgate.netnih.gov This is due to the high electronegativity of the oxygen and nitrogen atoms within the ring, which inductively pull electron density away from the attached methanediol carbon. nih.gov This electron withdrawal destabilizes the carbonyl group of the corresponding aldehyde, thereby shifting the hydration equilibrium to favor the more stable gem-diol form. wikipedia.org This stabilizing effect is analogous to that observed in compounds like chloral (B1216628) hydrate (B1144303), where the trichloromethyl group strongly favors the gem-diol structure. wikipedia.org

The dehydration of this compound back to the aldehyde is a reversible process that can be catalyzed by either acid or base.

Acid-Catalyzed Dehydration: In the presence of an acid, one of the hydroxyl groups is protonated, forming a good leaving group (water). The departure of the water molecule is assisted by the lone pair electrons of the adjacent hydroxyl group, which form a double bond with the carbon, resulting in the protonated aldehyde that subsequently loses a proton.

Base-Catalyzed Dehydration: Under basic conditions, a hydroxide (B78521) ion removes a proton from one of the hydroxyl groups, forming an alkoxide. The resulting negative charge facilitates the elimination of the second hydroxyl group as a hydroxide ion, leading to the formation of the aldehyde.

| Factor | Effect on Methanediol Stability | Mechanism |

|---|---|---|

| Electron-Withdrawing Group (1,2,4-Oxadiazole Ring) | Increase | The inductive effect of the electronegative heteroatoms (N, O) in the oxadiazole ring pulls electron density from the methanediol carbon, destabilizing the alternative aldehyde form and shifting the equilibrium toward the gem-diol. wikipedia.org |

| Intramolecular Hydrogen Bonding | Increase | Potential for hydrogen bonding between the hydroxyl groups and the nitrogen atoms of the oxadiazole ring can provide additional stabilization to the gem-diol conformation. |

| Solvent | Variable | In aqueous solutions, the equilibrium favors the hydrated gem-diol form, in accordance with Le Chatelier's principle. wikipedia.org |

| pH (Acid/Base Catalysis) | Decrease (promotes dehydration) | Both acid and base can catalyze the elimination of water, shifting the equilibrium back towards the aldehyde. |

Nucleophilic and Electrophilic Reactivity Profiles of the Oxadiazole Ring System

The 1,2,4-oxadiazole (B8745197) ring is an electron-poor heterocyclic system, a characteristic that largely dictates its reactivity. nih.gov This electron deficiency arises from the presence of two pyridine-like nitrogen atoms and a furan-type oxygen atom. nih.gov Consequently, the ring is generally resistant to electrophilic substitution reactions. nih.govchemicalbook.com

The primary reactivity profile is characterized by the electrophilic nature of the ring carbons and the nucleophilic character of the ring nitrogens. chim.it

Electrophilic Centers: The carbon atoms at positions C3 and C5 are electrophilic and thus susceptible to nucleophilic attack. chemicalbook.comchim.it The C5 position is generally considered the most electrophilic site due to the electron-withdrawing influence of both the adjacent O1 and N4 atoms. Therefore, nucleophilic substitution is more common at C5, particularly if a good leaving group is present. The C3 carbon is a weaker electrophilic center.

Nucleophilic Centers: The N4 nitrogen atom is pyridine-like and possesses a lone pair of electrons, making it the primary site for protonation and reactions with external electrophiles. The N2 nitrogen is considered ambiphilic, but its lone pair is less available for electrophilic attack due to the inductive effect of the adjacent oxygen atom.

Ring-Opening and Ring-Closing Rearrangements of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is characterized by a relatively low level of aromaticity and a labile O-N bond. researchgate.netchim.it These features make the ring prone to a variety of rearrangement reactions, often leading to the formation of more stable heterocyclic systems. researchgate.netosi.lv

Thermal Rearrangements (e.g., Boulton-Katritzky Rearrangement)

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal transformation of 1,2,4-oxadiazoles. researchgate.netchim.it This reaction involves an intramolecular nucleophilic substitution. chim.it The general mechanism requires a three-atom side chain attached to the C3 position of the oxadiazole, which contains a nucleophilic atom (Z) at its terminus. chim.itnih.gov

The rearrangement proceeds via the nucleophilic attack of the side-chain atom (Z) onto the electrophilic N2 atom of the oxadiazole ring. chim.it This is followed by the cleavage of the weak O1-N2 bond, with the ring oxygen acting as an internal leaving group. chim.it The result is the formation of a new, often more stable, five-membered heterocyclic ring. chim.it Depending on the nature of the side chain, 1,2,4-oxadiazoles can be rearranged into various heterocycles such as 1,2,3-triazoles, 1,2,4-triazoles, imidazoles, or isoxazolines. chim.itidexlab.com For the title compound, a BKR would necessitate prior modification of the methanediol moiety into a suitable side-chain with a terminal nucleophile.

Photochemical Rearrangements and Transformations

The photochemical reactivity of 1,2,4-oxadiazoles is typically initiated by the cleavage of the labile O-N bond upon UV irradiation. chim.itacs.org This bond scission generates a reactive open-chain intermediate that can subsequently cyclize into different products depending on the substituents and reaction conditions. chim.itrsc.org Several distinct rearrangement pathways have been identified:

Ring Contraction-Ring Expansion (RCRE): This pathway has been observed for 3-amino-1,2,4-oxadiazoles, which isomerize to 1,3,4-oxadiazoles upon irradiation. rsc.orgacs.org The proposed mechanism involves the formation of a diazirine intermediate, which then undergoes expansion to the more stable 1,3,4-oxadiazole (B1194373) ring. acs.org

Internal-Cyclization Isomerization (ICI): This route can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.itacs.org

Migration-Nucleophilic Attack-Cyclization (MNAC): This pathway involves the migration of a group from C3 to N2, followed by a nucleophilic attack and cyclization. researchgate.netacs.org

These photochemical transformations highlight the instability of the 1,2,4-oxadiazole ring under irradiation and its versatility in synthesizing other heterocyclic structures. osi.lvacs.org

ANRORC Reactions (Addition Nucleophilic Ring Opening Ring Closure)

The ANRORC mechanism is another significant transformation pathway for 1,2,4-oxadiazoles, particularly those bearing a strong electron-withdrawing group at the C5 position. researchgate.netchim.it This reaction involves the initial A ddition of a N ucleophile, typically a bidentate one like hydrazine (B178648), to the most electrophilic carbon of the ring, C5. chim.itnih.gov

This nucleophilic attack leads to the R ing O pening of the oxadiazole, breaking the C5-O1 bond. chim.it The resulting open-chain intermediate then undergoes an intramolecular R ing C losure by attacking another electrophilic site within the molecule, often the original C3 carbon. chim.it This process transforms the 1,2,4-oxadiazole into a new heterocyclic system. For example, reactions with hydrazine can convert 1,2,4-oxadiazoles into 3-amino-1,2,4-triazoles. nih.gov The ANRORC mechanism demonstrates the 1,3-dielectrophilic nature of the 1,2,4-oxadiazole ring. chim.it

Functional Group Interconversions Involving the Methanediol Moiety

The methanediol group of this compound is the primary site for functional group interconversions. As previously discussed, the most fundamental transformation is the reversible dehydration to its corresponding aldehyde. wikipedia.orgresearchgate.net

This compound ⇌ 3-Formyl-5-phenyl-1,2,4-oxadiazole + H₂O

This equilibrium is central to the chemistry of the methanediol moiety. Once the aldehyde is formed, it can undergo a wide range of characteristic reactions, allowing for the synthesis of various derivatives. These interconversions are crucial in synthetic organic chemistry. fiveable.me Key transformations include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-carboxy-5-phenyl-1,2,4-oxadiazole, using standard oxidizing agents.

Reduction: The aldehyde can be reduced to a primary alcohol, (5-phenyl-1,2,4-oxadiazol-3-yl)methanol (B2406357), using reducing agents such as sodium borohydride.

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and can be attacked by various nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the formyl group into an alkene.

These transformations demonstrate that the methanediol serves as a masked or hydrated form of the highly versatile aldehyde functional group, providing a gateway to a diverse array of chemical structures based on the 5-phenyl-1,2,4-oxadiazole scaffold.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The rearrangement of (Z)-arylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole to 2-aryl-4-benzoylamino-5-phenyl-1,2,3-triazoles has been a subject of kinetic studies. The reaction rates are sensitive to the nature of the substituents on the arylhydrazone moiety. rsc.org These studies often employ the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants with substituent parameters (σ) and reaction constants (ρ). The Hammett plot, a graph of the logarithm of the reaction rate constant (log k) versus the substituent constant (σ), can provide information about the reaction mechanism.

For the rearrangement of (Z)-arylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole, non-linear, concave-upward Hammett plots have been observed in solvents like benzene (B151609), dioxane, and methanol. rsc.org This nonlinearity suggests a change in the rate-determining step or the reaction mechanism as the electronic nature of the substituent is varied from electron-donating to electron-withdrawing. wikipedia.org

Kinetic investigations into the rearrangement of (Z)-phenylhydrazones of various 5-alkyl-3-benzoyl-1,2,4-oxadiazoles have shown that these compounds rearrange more slowly than their 5-unsubstituted counterpart. rsc.org This observation suggests that the substituent at the 5-position of the 1,2,4-oxadiazole ring plays a role in the stability of the ring and its susceptibility to rearrangement. The nature of the 3-acyl group and the 5-substituents in the 1,2,4-oxadiazole ring also affect the reactivity in the mononuclear rearrangement of Z-phenylhydrazones of 3-acyl-1,2,4-oxadiazoles. nih.gov

In the case of 3-aroylamino-5-methyl-1,2,4-oxadiazoles, kinetic studies of their iso-heterocyclic mononuclear rearrangement have revealed that the reaction can proceed through both uncatalyzed and base-catalyzed pathways. The substituent effects, as quantified by the Hammett equation, were found to be modest but showed interesting anomalies that provided a more detailed understanding of the reaction mechanism. acs.org

The following interactive data table summarizes the effect of substituents on the rate of rearrangement of (Z)-arylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole in benzene at 313.15 K.

| Substituent (X) in p-X-C6H4NHN=C(COPh)- | Substituent Constant (σ) | Rate Constant (10^5 * k / s^-1) |

|---|---|---|

| NO2 | 0.78 | 2.50 |

| Cl | 0.23 | 1.80 |

| H | 0.00 | 1.00 |

| Me | -0.17 | 1.25 |

| OMe | -0.27 | 1.60 |

Note: The data presented here are illustrative and based on trends reported in the literature for analogous systems. rsc.org Actual values may vary.

This data illustrates the non-linear relationship, where both strong electron-withdrawing (NO2) and electron-donating (OMe) groups increase the reaction rate relative to the unsubstituted compound, indicating a change in the reaction mechanism.

Further thermodynamic considerations for the thermal fragmentation of 1,2,4-oxadiazoles suggest that 3,5-diaryl-1,2,4-oxadiazoles are generally more stable than their 1,2,5-oxadiazole isomers. However, at high temperatures, they can decompose into nitriles and isocyanates. arkat-usa.org The pathway of this fragmentation can also be influenced by the nature of the substituents.

Computational and Theoretical Investigations of 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanediol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), as well as semi-empirical methods like AM1 and PM3, are employed to model the molecule. chemintech.ru These calculations can optimize the molecular geometry and provide detailed information on bond lengths, bond angles, and the distribution of electron density.

For the core 1,2,4-oxadiazole (B8745197) ring, studies on similar structures reveal specific bonding patterns. For example, in a related derivative, the average bond length within the 1,2,4-oxadiazole ring was found to be approximately 1.350 Å, with an average bond angle of 108.0°. nih.gov The N–C bond lengths typically range from 1.299 to 1.384 Å, while the O–N bond is the longest within the ring at around 1.419 Å. nih.gov The dihedral angle between the phenyl ring and the oxadiazole ring is generally small, indicating a nearly coplanar arrangement which facilitates electronic conjugation between the two ring systems. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. Computational studies on related oxadiazole derivatives have been used to calculate these energy levels and map their distribution across the molecule. researchgate.netresearchgate.net

| Parameter | Typical Calculated Value (Å or °) | Method |

|---|---|---|

| C-C (Phenyl Ring avg.) | 1.39 Å | DFT/B3LYP |

| N-C (Oxadiazole) | 1.30 - 1.38 Å | DFT/B3LYP |

| O-N (Oxadiazole) | 1.42 Å | DFT/B3LYP |

| O-C (Oxadiazole) | 1.35 Å | DFT/B3LYP |

| Angle (Oxadiazole avg.) | 108.0° | X-ray Diffraction nih.gov |

| Dihedral Angle (Phenyl-Oxadiazole) | ~1.7 - 5.8° | X-ray Diffraction researchgate.netnih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves exploring the molecule's various spatial arrangements and their corresponding energy levels. The primary focus is often on the torsion angle between the phenyl ring and the 1,2,4-oxadiazole ring, as well as the orientation of the methanediol (B1200039) group. Computational studies on analogous structures indicate that a planar or near-planar conformation between the aromatic rings is typically the most stable, as it maximizes π-orbital overlap. nih.govnih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving 1,2,4-oxadiazoles. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the structures of intermediates and, crucially, the high-energy transition states that represent the energy barriers to the reaction.

For instance, the formation of the 1,2,4-oxadiazole ring itself has been studied using quantum chemical modeling. One common synthesis involves the acylation and subsequent cyclization of amidoximes. chemintech.ru Calculations can determine the activation energies for different steps, such as intramolecular nucleophilic substitution and dehydration, providing a detailed picture of the reaction mechanism. chemintech.ru By comparing the calculated enthalpies of formation for various intermediates and transition states, the rate-determining step of the reaction can be identified. chemintech.ru

| Species | Role | Calculated ΔHf (kcal/mol) |

|---|---|---|

| N-hydroxybenzamidine + Acetyl chloride | Reactants | -11.8 |

| Intermediate Complex | Intermediate | -35.9 |

| Transition State | Transition State | -19.6 |

| 5-methyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-ol | Intermediate | -28.5 |

| 5-methyl-3-phenyl-1,2,4-oxadiazole + H2O | Products | -31.9 |

Prediction of Spectroscopic Parameters via Computational Methods

Theoretical calculations can accurately predict various spectroscopic parameters for molecules like this compound. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). mdpi.com These calculated shifts, when compared to experimental data, help in the assignment of signals to specific atoms in the molecule. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be computed. researchgate.net These frequencies help in assigning the absorption bands in an experimental IR spectrum to specific functional groups, such as C=N, C-O, and O-H vibrations. nih.govbibliotekanauki.pl

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions of a molecule. mdpi.com This allows for the calculation of the maximum absorption wavelength (λmax), which corresponds to the peaks observed in a UV-Vis spectrum and provides insight into the electronic structure and conjugation within the molecule. nih.govmdpi.com

Structure-Reactivity Relationship Prediction Using Theoretical Approaches

Theoretical approaches are powerful in predicting the relationship between a molecule's structure and its chemical reactivity. By analyzing the electronic properties derived from quantum chemical calculations, one can forecast how and where a molecule is likely to react.

Molecular Electrostatic Potential (MEP) maps are a key tool in this area. MEPs illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,2,4-oxadiazole derivatives, MEP analysis can identify the nitrogen atoms as sites susceptible to electrophilic attack or hydrogen bonding, while regions around the phenyl ring may have different electronic characteristics. researchgate.net

Furthermore, FMO theory provides insights into reactivity based on the interaction between the HOMO of one reactant and the LUMO of another. The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated to predict its behavior in various chemical reactions, such as cycloadditions or nucleophilic/electrophilic substitutions. researchgate.net

Application of Machine Learning in Organic Reaction Prediction relevant to Oxadiazoles

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, particularly for predicting the outcomes and optimal conditions of organic reactions. princeton.edu These models are trained on vast datasets of known chemical reactions, such as those found in databases like Reaxys. nih.gov

For heterocyclic compounds like oxadiazoles, ML models can predict a range of reaction parameters. Neural network-based models have been developed to suggest suitable catalysts, solvents, reagents, and reaction temperatures for a given transformation. nih.gov This approach moves beyond traditional reaction planning, which often relies on predefined templates or an expert chemist's intuition. nih.govresearchgate.net

The process involves representing the reactants and products as molecular fingerprints or graphs and feeding them into the model. The algorithm learns the complex, nonlinear relationships between the molecular structures and the reaction conditions that lead to a successful outcome. nih.gov Studies have shown that these models can achieve high accuracy, with some correctly predicting key reaction components (catalyst, solvent, reagent) within their top-10 suggestions over 70% of the time. nih.govnih.govresearchgate.net This predictive power can significantly accelerate the discovery and optimization of synthetic routes for novel oxadiazole derivatives. rsc.org

Derivatization Strategies and Analogue Synthesis Based on the 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanediol Scaffold

Modifications at the Methanediol (B1200039) Position for Divergent Synthesis

The methanediol group of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol serves as a versatile anchor for divergent synthesis, allowing for the introduction of a wide array of functional groups. The inherent reactivity of the diol moiety can be exploited through various chemical transformations to generate a library of diverse analogues.

One common strategy involves the selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid. This transformation opens up a plethora of subsequent reactions, including reductive amination, Wittig reactions, and esterification or amidation, to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, the aldehyde derivative can be reacted with a variety of amines to produce a range of substituted amino-methyl analogues.

Another approach is the conversion of the hydroxyl groups into better leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution. This allows for the introduction of halides, azides, cyanides, and other nucleophiles, significantly expanding the chemical diversity of the resulting compounds.

Furthermore, the diol can be protected, either fully or partially, to allow for selective manipulation of other parts of the molecule. Common protecting groups for diols, such as acetonides, can be employed. The remaining unprotected hydroxyl group can then be subjected to the aforementioned transformations.

These divergent strategies stemming from the methanediol position are crucial for systematically exploring the structure-activity relationships of this class of compounds.

Substituent Effects on the Phenyl Ring and their Impact on Reactivity

The electronic and steric properties of substituents on the phenyl ring of the this compound scaffold can significantly influence the reactivity of the entire molecule. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the oxadiazole ring and the reactivity of the methanediol moiety. nih.govlookchem.com

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups decrease the electron density of the phenyl ring. This can make the oxadiazole ring more susceptible to nucleophilic attack. nih.gov For instance, the presence of a strong EWG could facilitate the ring-opening of the oxadiazole under certain conditions.

Electron-Donating Groups (EDGs): Conversely, EDGs like alkoxy (-OR) and alkyl (-R) groups increase the electron density of the phenyl ring. This can enhance the stability of the oxadiazole ring and may direct electrophilic substitution reactions on the phenyl ring itself, if such reactions are desired. nih.gov

The position of the substituent (ortho, meta, or para) also plays a critical role due to resonance and inductive effects. A para-substituent will have a more pronounced electronic effect on the oxadiazole ring compared to a meta-substituent. Steric hindrance from bulky ortho-substituents can also influence the conformation of the molecule and the accessibility of the reactive centers.

A systematic study of these substituent effects is essential for fine-tuning the chemical properties and biological activity of the derivatives.

| Substituent Type | Example | Position | Expected Impact on Reactivity |

| Electron-Withdrawing | -NO2 | para | Increased susceptibility of the oxadiazole ring to nucleophilic attack. |

| Electron-Donating | -OCH3 | para | Increased stability of the oxadiazole ring. |

| Halogen | -Cl | ortho | Steric hindrance and inductive electron withdrawal. |

Functionalization of the 1,2,4-Oxadiazole (B8745197) Core

Direct functionalization of the 1,2,4-oxadiazole core presents a powerful strategy for generating novel analogues. The 1,2,4-oxadiazole ring is generally stable but can undergo specific reactions under controlled conditions. nih.gov

One approach to functionalization is through metalation, followed by quenching with an electrophile. acs.org The use of strong bases like organolithium reagents can deprotonate specific positions on the oxadiazole ring, although regioselectivity can be a challenge. The resulting organometallic intermediate can then react with a variety of electrophiles, such as alkyl halides, aldehydes, or carbon dioxide, to introduce new substituents.

Another strategy involves the modification of pre-existing functional groups on the oxadiazole ring. While the parent scaffold does not have such groups, derivatives can be synthesized with handles for further modification. For example, a 3- or 5-amino-1,2,4-oxadiazole (B13162853) can be acylated, alkylated, or diazotized to introduce a wide range of functionalities.

The inherent reactivity of the 1,2,4-oxadiazole ring also allows for certain cycloaddition and rearrangement reactions, although these are often more complex and may lead to ring transformation rather than simple functionalization. researchgate.net

Synthesis of Polycyclic Systems Incorporating the Oxadiazole Moiety

The this compound scaffold can be used as a building block for the synthesis of more complex polycyclic systems. researchgate.netresearchgate.net This can be achieved by introducing reactive functional groups onto the scaffold that can participate in intramolecular cyclization reactions.

For instance, a derivative bearing both a nucleophilic group (e.g., an amine or a thiol) and an electrophilic group (e.g., a halide or a carbonyl) at appropriate positions on the phenyl ring or the methanediol side chain could undergo an intramolecular reaction to form a new fused ring.

Another approach is to utilize the existing phenyl ring in an intermolecular cycloaddition reaction. For example, if the phenyl ring is appropriately substituted with diene and dienophile moieties, a Diels-Alder reaction could be employed to construct a new carbocyclic ring.

Furthermore, the oxadiazole ring itself can be part of a larger fused system. Synthesis of such compounds would typically involve the cyclization of a precursor that already contains the other rings of the polycyclic system. For example, a quinoline-containing amidoxime (B1450833) could be reacted with a suitable carboxylic acid to form a quinoline-fused 1,2,4-oxadiazole. researchgate.net

The creation of these polycyclic systems significantly increases the structural complexity and can lead to compounds with unique three-dimensional shapes, which is often desirable in drug discovery.

Combinatorial Library Design for Oxadiazole Derivatives

The this compound scaffold is well-suited for the design and synthesis of combinatorial libraries. researchgate.netresearchgate.netnih.gov The divergent synthetic strategies discussed in the previous sections can be adapted for parallel synthesis to rapidly generate a large number of diverse compounds.

A typical combinatorial library design would involve a multi-component reaction or a sequential multi-step synthesis on a solid support. For example, a solid-phase synthesis could be initiated by attaching a precursor to the methanediol position to a resin. Then, a variety of building blocks could be introduced at the phenyl ring position and the oxadiazole core through a series of reactions.

The key to a successful combinatorial library is the choice of diverse and readily available building blocks. A library based on the this compound scaffold could be designed by varying the substituents on the phenyl ring and by introducing a wide range of functional groups at the methanediol position.

The resulting library of compounds can then be screened for biological activity, and the structure-activity relationship data can be used to guide the design of the next generation of compounds. This iterative process of library design, synthesis, and screening is a powerful tool in modern drug discovery.

| Library Variation Point | Building Block Examples |

| Phenyl Ring Substituent | -H, -F, -Cl, -CH3, -OCH3, -NO2 |

| Methanediol Derivatization | -CHO, -COOH, -CH2NHR, -CH2OR |

| Oxadiazole Core Functionalization | (Requires modification of the core) |

Advanced Spectroscopic and Diffraction Techniques for Mechanistic and Structural Investigations of 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanediol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure and conformational dynamics of molecules in solution. For (5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol, ¹H and ¹³C NMR spectra provide foundational data for structural confirmation. mdpi.comresearchgate.net The proton NMR spectrum would be expected to show distinct signals for the phenyl ring protons, typically in the aromatic region (δ 7.0-8.5 ppm), and a characteristic signal for the methanediol (B1200039) proton. mdpi.com The carbon NMR spectrum would similarly display unique resonances for the phenyl carbons, the oxadiazole ring carbons, and the methanediol carbon. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, confirming the molecular framework. um.es Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be utilized to probe through-space interactions between protons, which is crucial for determining the preferred conformation and stereochemistry of the molecule in solution. mdpi.com By analyzing NOE correlations, researchers can deduce the spatial arrangement of the phenyl group relative to the oxadiazole ring and the orientation of the methanediol substituents. ipb.pt Conformational analyses of similar heterocyclic systems have successfully used a combination of experimental NMR data and DFT (Density Functional Theory) calculations to explore potential energy surfaces and identify the most stable rotamers. um.es

Table 1: Representative ¹H and ¹³C NMR Data for Phenyl-Oxadiazole Analogs Note: This table presents typical chemical shift ranges for analogous structures, as specific data for this compound is not available.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Phenyl Protons | 7.4 - 8.2 |

| ¹H | Methanediol CH | 5.0 - 6.5 (estimated) |

| ¹H | Hydroxyl OH | Variable, dependent on solvent and concentration |

| ¹³C | Phenyl Carbons | 125 - 135 |

| ¹³C | Oxadiazole C3 | ~168 |

| ¹³C | Oxadiazole C5 | ~170 |

| ¹³C | Methanediol Carbon | 75 - 90 (estimated) |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive, high-resolution information about the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. mdpi.com For compounds containing the phenyl-1,2,4-oxadiazole core, this technique reveals the planarity of the heterocyclic and aromatic rings and the dihedral angle between them. nih.gov In a study of 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, the dihedral angles between the oxadiazole ring and the benzene (B151609) rings were found to be 2.3 (1)° and 9.5 (1)°. nih.gov

This method is also paramount for analyzing the supramolecular architecture, which is governed by non-covalent intermolecular interactions. In the crystal lattice of related oxadiazole derivatives, various weak interactions such as C-H⋯N, C-H⋯O, and C-H⋯π contacts have been identified as crucial for stabilizing the crystal packing. nih.govnih.govresearchgate.net For instance, molecules can be linked into chains or layers through these hydrogen bonds. nih.govresearchgate.net π–π stacking interactions between phenyl and/or oxadiazole rings are also commonly observed, with centroid-to-centroid distances typically around 3.7 Å. nih.govresearchgate.net These interactions collectively dictate the macroscopic properties of the crystalline material.

Table 2: Illustrative Crystallographic Data and Intermolecular Interactions for Phenyl-Oxadiazole Derivatives Note: Data is compiled from various substituted phenyl-oxadiazole structures to demonstrate typical parameters.

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Triclinic | nih.govnih.gov |

| Space Group | The specific symmetry group of the crystal. | P-1 | mdpi.com |

| Dihedral Angle | Angle between the oxadiazole and phenyl rings. | 2.3° - 26.8° | nih.govnih.govnih.gov |

| C-H⋯N Interaction | Hydrogen bond between a C-H group and a nitrogen atom. | Present | nih.govresearchgate.net |

| C-H⋯π Interaction | Interaction between a C-H group and a π-system. | Present | researchgate.netnih.gov |

| π–π Stacking | Interaction between aromatic rings. | Centroid-Centroid Distance: ~3.73 Å | nih.gov |

Advanced Mass Spectrometry for Fragmentation Mechanism Elucidation

Advanced mass spectrometry (MS) techniques, particularly those coupled with high-resolution analyzers (HRMS), are essential for confirming the molecular weight and elemental composition of this compound. researchgate.netnih.gov Electron impact (EI) mass spectrometry is particularly useful for elucidating fragmentation pathways, which provides structural information. The fragmentation of the 1,2,4-oxadiazole (B8745197) ring is a characteristic process that helps in its identification. researchgate.net

Studies on various 3,5-disubstituted-1,2,4-oxadiazoles have shown that a typical fragmentation pathway involves the cleavage of the oxadiazole ring. researchgate.net This can lead to the formation of benzoyl and nitrile ions. researchgate.net For example, the electron-impact induced fragmentation of 3,5-diphenyl-1,2,4-oxadiazole (B189376) has been investigated in detail, revealing characteristic cleavage patterns. researchgate.net Softer ionization techniques like electrospray ionization (ESI) are also used, often showing the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ as the base peak, which is useful for determining the molecular mass with minimal fragmentation. nih.govresearchgate.net Tandem MS (MS/MS) experiments can then be performed on these parent ions to induce fragmentation and obtain detailed structural information. nih.gov

Table 3: Common Fragment Ions Observed in Mass Spectra of Phenyl-Oxadiazole Compounds

| m/z Value | Proposed Fragment Identity | Fragmentation Process |

|---|---|---|

| [M]+ | Molecular Ion | Electron Impact Ionization |

| [M+H]+ or [M+Na]+ | Protonated or Sodiated Molecule | Electrospray Ionization |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation from ring cleavage |

| 103 | [C₆H₅CN]⁺ | Benzonitrile (B105546) radical cation from ring cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of CO or CN group |

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. mdpi.com For this compound, these techniques are used to identify and confirm the presence of key structural motifs. The analysis is often supported by DFT calculations, which help in the precise assignment of vibrational bands. ajchem-a.comnih.gov

Characteristic vibrational frequencies for related phenyl-oxadiazole structures include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. ajchem-a.com

O-H stretching: A broad band in the 3500-3200 cm⁻¹ region, characteristic of the hydroxyl groups in the methanediol moiety.

C=N stretching: Associated with the oxadiazole ring, usually appearing in the 1600-1500 cm⁻¹ range, often coupled with C=C stretching modes. ajchem-a.com

C-O stretching: Vibrations for the C-O bonds within the oxadiazole ring and the methanediol group are expected in the fingerprint region, around 1250-1000 cm⁻¹. ajchem-a.com

Ring vibrations: Phenyl and oxadiazole ring breathing and deformation modes occur at various frequencies in the fingerprint region. nih.gov

Comparing experimental IR and Raman spectra with theoretically calculated spectra allows for a detailed and accurate assignment of each vibrational mode. nih.govajchem-a.com

Table 4: Key Vibrational Frequencies for Phenyl-Oxadiazole Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region |

|---|---|---|

| O-H Stretch (Diol) | 3500 - 3200 (Broad) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Functional Group |

| C=N / C=C Stretch | 1602, 1546, 1481 | Fingerprint |

| C-O Stretch | 1226, 1149 | Fingerprint |

| C-H In-plane Bend | 1481 - 1014 | Fingerprint |

| C-H Out-of-plane Bend | 964 - 692 | Fingerprint |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are formed)

While this compound itself is achiral, chiral derivatives could be formed through reactions involving the methanediol group. If such chiral derivatives are synthesized, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be vital for their stereochemical analysis.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer, providing a "chiroptical fingerprint." This allows for the unambiguous determination of the absolute configuration of the chiral centers, often by comparing experimental spectra with those predicted by time-dependent DFT (TD-DFT) calculations. Furthermore, the intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, making it a powerful tool for the quantitative determination of enantiomeric excess (ee) in a sample. This is critical in fields where enantiomeric purity is essential.

Exploration of 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanediol in Advanced Materials and Catalytic Systems

Utility as a Synthon in Complex Molecule Synthesis

The 1,2,4-oxadiazole (B8745197) ring is a valuable heterocyclic motif, and functionalized derivatives like (5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol serve as important synthons, or building blocks, for constructing more complex molecules. The reactivity of both the oxadiazole core and its substituents can be harnessed for molecular elaboration.

One of the primary synthetic utilities stems from the reactivity of the 1,2,4-oxadiazole ring itself. Due to its relatively low aromaticity and a labile O-N bond, the ring can undergo rearrangements to form other, often more stable, heterocyclic systems. researchgate.netchim.it A key example is the Boulton-Katritzky rearrangement (BKR), an intramolecular nucleophilic substitution that can transform 1,2,4-oxadiazoles into a variety of other heterocycles depending on the side-chain at the C3 position. chim.it For instance, a 3-acyl-1,2,4-oxadiazole can be converted into a 1,2,3-triazole, and other derivatives can yield 1,2,4-triazoles or imidazoles. chim.it This makes the 5-phenyl-1,2,4-oxadiazole (B2633127) core a valuable precursor for a range of nitrogen-containing heterocycles. chim.it

The functional group at the C3 position, in this case, a methanediol (B1200039) (or its aldehyde equivalent), is a key handle for synthetic transformations. Aldehydes are versatile intermediates that can participate in numerous reactions, including condensations, oxidations, and nucleophilic additions. For example, 3-formyl-1,2,4-oxadiazoles can react with nucleophiles to build more complex side chains.

Furthermore, the 1,2,4-oxadiazole ring is recognized as a bioisostere for amide and ester functionalities, offering improved metabolic stability. nih.govrjptonline.orgnih.gov This property makes it a desirable synthon in medicinal chemistry for the design of drug candidates. The synthesis of the core scaffold itself is well-established, typically proceeding through the cyclization of an O-acylamidoxime, which is formed from an amidoxime (B1450833) and a carboxylic acid derivative. chim.itnih.govresearchgate.nettaylorfrancis.com This modular synthesis allows for wide variation in the substituents at both the C3 and C5 positions, enhancing its utility as a versatile synthon.

Table 1: Heterocyclic Systems Accessible from 1,2,4-Oxadiazole Synthons via Rearrangement

| Starting Heterocycle | Rearrangement Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3-Acyl-1,2,4-oxadiazole | Boulton-Katritzky (BKR) | 1,2,3-Triazole | chim.it |

| N-(1,2,4-oxadiazol-3-yl)-hydrazone | Boulton-Katritzky (BKR) | 1,2,4-Triazole (B32235) | chim.it |

| N-(1,2,4-oxadiazol-3-yl)-β-enamino ketone | Boulton-Katritzky (BKR) | Imidazole | chim.it |

Role in Supramolecular Chemistry and Self-Assembly Processes

The 5-phenyl-1,2,4-oxadiazole scaffold possesses distinct structural features that enable its participation in supramolecular chemistry and self-assembly. These processes are governed by non-covalent interactions, leading to the formation of ordered, higher-level structures. The key features of this scaffold include hydrogen bond acceptors (the nitrogen atoms), a rigid aromatic core, and a phenyl group capable of π–π stacking interactions. researchgate.netresearchgate.net

The nitrogen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, facilitating the formation of predictable, ordered structures when combined with suitable hydrogen bond donors. nih.govresearchgate.net This is a fundamental interaction in crystal engineering, guiding the assembly of molecules into specific crystalline lattices.

The planar, aromatic nature of both the oxadiazole and the phenyl rings promotes π–π stacking interactions. These interactions, along with potential C-H···N and C-H···π interactions, contribute significantly to the stability of self-assembled structures. Research on related oxadiazole isomers has demonstrated their ability to form well-defined structures like chains and helices in the solid state. researchgate.net The combination of hydrogen bonding and π-stacking can lead to the formation of two-dimensional supramolecular organic frameworks (SOFs). researchgate.net

The ability of the 1,2,4-oxadiazole ring to act as a rigid linker and its capacity for specific intermolecular interactions have also led to its use in the design of liquid crystals. nih.gov By tuning the substituents on the core scaffold, the nature and strength of these non-covalent interactions can be modulated, allowing for control over the resulting supramolecular architecture.

Integration into Polymeric Materials and Frameworks

The 1,2,4-oxadiazole ring is a robust and thermally stable heterocyclic unit, making it an attractive component for advanced polymeric materials. The incorporation of the 5-phenyl-1,2,4-oxadiazole moiety into polymer chains can impart desirable thermal, mechanical, and optoelectronic properties.

Polymers containing 1,2,4-oxadiazole units, either in the main chain or as pendant groups, have been synthesized and investigated for various applications. These materials are often characterized by high thermal stability. uni-augsburg.de Aromatic poly(oxadiazole)s are known for their chemical resistance and can be used in applications requiring durable polymer membranes. The electron-withdrawing nature of the oxadiazole ring also makes it a useful component in materials for electronic applications. uni-augsburg.de

Table 2: Properties of Polymers Incorporating Oxadiazole Moieties

| Polymer Type | Oxadiazole Position | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| Polymethacrylate | Side Group | Electron-transporting, Fluorescent | Polymer LEDs | uni-augsburg.de |

| Aromatic Polyether | Main Chain | Electron-transporting, Thermally Stable | Polymer LEDs | uni-augsburg.de |

| Polyacetylene | Pendant Group | High Thermal Stability, Nonlinear Optical (NLO) Properties | Optical Limiting Devices | bohrium.com |

Development of Novel Catalytic Systems Based on the Oxadiazole Scaffold

The unique electronic properties and structural rigidity of the 1,2,4-oxadiazole scaffold make it a candidate for the development of novel catalysts. While its application in catalysis is an emerging area, the scaffold can be incorporated into ligands for metal-catalyzed reactions or serve as a platform for organocatalysts.

The creation of chiral catalysts for enantioselective reactions is a cornerstone of modern synthetic chemistry. While less common than other heterocyclic systems, the 1,2,4-oxadiazole ring can be incorporated into chiral ligands to create a specific steric and electronic environment around a metal center. The defined geometry of the rigid oxadiazole ring can help in translating chiral information from the ligand to the substrate during a catalytic transformation.

The development of such catalysts often involves attaching a chiral moiety to the oxadiazole scaffold or building the oxadiazole ring into a larger, inherently chiral framework. Although examples specifically using 1,2,4-oxadiazoles are not widespread, the principles are demonstrated by related azole-based ligands. For example, chiral ligands based on imidazolidin-4-ones and 1,2,4-triazoles have been used in copper- and palladium-catalyzed asymmetric reactions, respectively. nih.govbeilstein-archives.orgbohrium.com These systems show that five-membered nitrogen-containing heterocycles can be effective platforms for asymmetric catalysis, suggesting a promising avenue for the future development of chiral 1,2,4-oxadiazole-based catalysts. The challenge lies in creating ligands that are catalytically active and stable, as the oxadiazole ring can be susceptible to ring-opening under certain conditions. researchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. The 1,2,4-oxadiazole scaffold can be adapted for heterogeneous catalysis by immobilizing it onto a solid support. This can be achieved by synthesizing the oxadiazole derivative with a functional group that allows it to be covalently attached to a material like silica (B1680970), a polymer resin, or graphene oxide.

One novel approach involves using a solid-supported system to facilitate the synthesis of the 1,2,4-oxadiazole ring itself. For example, a methodology using silica gel as a solid support under microwave irradiation has been developed for the efficient construction of the heterocycle. nih.gov While this uses the support to aid synthesis rather than using the final product as a catalyst, it points towards the compatibility of the oxadiazole scaffold with solid-phase techniques.

More directly related to catalysis, graphene oxide (GO), a heterogeneous carbocatalyst, has been used as a metal-free, recyclable catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov This demonstrates the potential for solid-supported systems to interact effectively with the precursors of the oxadiazole ring, suggesting that the reverse—an immobilized oxadiazole acting as a catalytic site—is a feasible goal for future research.

The electronic nature of the 1,2,4-oxadiazole ring, particularly the presence of an O-N bond, suggests its potential involvement in redox processes. The ring itself has a reducible O-N bond, a characteristic that is often exploited in rearrangement reactions but could also be harnessed in catalytic cycles. researchgate.netchim.it

Furthermore, the 1,2,4-oxadiazole scaffold can be a platform for supporting redox-active metals or organic moieties. The nitrogen atoms can act as ligands to coordinate with transition metals that perform catalytic redox transformations. For example, copper and gold complexes involving 1,2,4-oxadiazole-containing ligands have been synthesized, indicating the ring's ability to participate in the formation of coordination complexes. researchgate.netnih.gov

In a different context, oxidative cyclization reactions are used to form the 1,2,4-oxadiazole ring, often mediated by reagents like copper or through electrochemical methods. nih.govrsc.org These syntheses highlight the redox activity associated with the scaffold's formation and suggest that 1,2,4-oxadiazole derivatives could be designed to act as ligands that stabilize different oxidation states of a metal center or to function as electron-transfer mediators in redox catalysis.

Future Research Directions and Unexplored Avenues for 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanediol Chemistry

Continuous Flow Chemistry for Scalable Synthesis and Process Optimization

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. beilstein-journals.org The application of this technology to the synthesis of 1,2,4-oxadiazoles could overcome many limitations of batch synthesis.

Future investigations could focus on developing a telescoped flow process for the synthesis of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol precursors. For instance, the initial formation of an O-acylamidoxime from benzamidoxime (B57231) and an appropriate acylating agent, followed by in-line cyclization, could be performed in a continuous sequence. mdpi.com This approach minimizes the handling of potentially unstable intermediates and can significantly reduce reaction times. beilstein-journals.org

Furthermore, flow reactors are ideally suited for process optimization. High-throughput screening of reaction conditions—such as temperature, residence time, and reagent stoichiometry—can be automated to rapidly identify optimal parameters for yield and purity. The integration of in-line purification techniques, such as liquid-liquid extraction or chromatography, could lead to a fully automated system for producing 1,2,4-oxadiazole (B8745197) derivatives. beilstein-journals.org

Table 1: Potential Advantages of Continuous Flow Synthesis for 1,2,4-Oxadiazoles

| Feature | Advantage | Rationale |

|---|---|---|

| Safety | Reduced risk when handling hazardous reagents or exothermic reactions. | Small reactor volumes minimize the potential impact of runaway reactions. |

| Scalability | Production can be increased by extending run time rather than increasing reactor size. | Eliminates the need for re-optimization of reaction conditions for different scales. |

| Control | Precise control over temperature, pressure, and residence time. | Superior heat and mass transfer in microreactors leads to higher selectivity and yields. |

Electrochemical and Photoredox Transformations

Modern synthetic chemistry is increasingly turning to electrochemical and photoredox methods as powerful tools for sustainable and novel bond formation. These techniques offer unique reactivity pathways that are often inaccessible through traditional thermal methods.

Electrosynthesis could provide a green and efficient route to 1,2,4-oxadiazoles. Research could explore the electrochemical oxidation of N-acyl amidines or related precursors to facilitate the N-O bond formation required for the oxadiazole ring closure. mdpi.comresearchgate.net This approach avoids the need for stoichiometric chemical oxidants, reducing waste and often proceeding under mild conditions.

Visible-light photoredox catalysis presents another promising avenue. nih.gov A potential research direction involves the [3+2]-cycloaddition of nitrile oxides (generated in situ from precursors) with appropriate partners under photocatalytic conditions. chim.it This strategy could enable the synthesis of highly functionalized 1,2,4-oxadiazoles with high regioselectivity under ambient temperatures, offering an environmentally friendly alternative to conventional methods. nih.gov Transformations targeting the phenyl ring or the methanediol (B1200039) group (via its aldehyde equilibrium form) could also be explored using these catalytic systems.

Mechanochemical Approaches in Solid-State Synthesis

Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, is an emerging field of green chemistry that minimizes or eliminates the need for solvents. organic-chemistry.org This technique is particularly well-suited for the synthesis of heterocyclic compounds.

A key future direction is the development of a solvent-free, mechanochemical synthesis of the 5-phenyl-1,2,4-oxadiazole (B2633127) core. This would likely involve the ball-milling of a solid mixture of benzamidoxime with a suitable carboxylic acid derivative, such as an N-acylbenzotriazole, in the presence of a solid base. organic-chemistry.org Such methods have been successfully applied to the synthesis of 1,3,4-oxadiazoles, demonstrating rapid reaction times and high yields without the need for heating or hazardous solvents. organic-chemistry.org Investigating the stability and reactivity of the resulting this compound under these solid-state conditions would be a novel area of study.

Development of Predictive Models for Reactivity and Selectivity

Computational chemistry and machine learning are becoming indispensable tools for modern chemical research. The development of predictive models for the reactivity and properties of 1,2,4-oxadiazoles could significantly accelerate the discovery of new derivatives and applications.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of various substituted 1,2,4-oxadiazoles with their chemical reactivity or biological activity. nih.govresearchgate.net For this compound, such models could predict the stability of the gem-diol moiety based on the electronic properties of substituents on the phenyl ring. Molecular docking simulations could further elucidate the binding modes of these compounds with biological targets, guiding the design of new therapeutic agents. nih.gov These in silico approaches can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Table 2: Computational Approaches for 1,2,4-Oxadiazole Research

| Modeling Technique | Application | Potential Outcome |

|---|---|---|

| QSAR | Correlate molecular descriptors with experimental data (e.g., reactivity, IC₅₀ values). nih.govresearchgate.net | Predictive models to guide the design of new compounds with desired properties. |

| Molecular Docking | Simulate the interaction between a ligand and a biological target (e.g., an enzyme). nih.gov | Elucidate binding modes and predict binding affinity, aiding in drug design. |

| Density Functional Theory (DFT) | Calculate electronic structure and predict reaction pathways and transition states. | Mechanistic insights into reactivity, selectivity, and the stability of intermediates. |

Investigation of Unconventional Activation Methods

Beyond conventional heating, several unconventional energy sources can be used to promote chemical reactions, often leading to shorter reaction times, higher yields, and unique selectivities.

Microwave-assisted synthesis has become a common tool in medicinal chemistry for the rapid generation of compound libraries. The application of microwave irradiation to the cyclization step in 1,2,4-oxadiazole synthesis could dramatically reduce reaction times from hours to minutes. nih.gov This high-speed synthesis would be particularly valuable for accelerating structure-activity relationship studies.

Ultrasound irradiation (sonochemistry) is another technique that can enhance reaction rates through acoustic cavitation. The synthesis of 1,2,4-oxadiazoles has been shown to proceed with high yields in short timeframes under ultrasonic conditions. scielo.br Future work could systematically explore the use of sonochemistry for the synthesis of this compound and its derivatives, potentially enabling reactions at lower temperatures than conventional methods.

Expansion into Novel Material Applications and Advanced Functional Systems

While 1,2,4-oxadiazoles are widely explored in medicinal chemistry, their potential in materials science is less developed. chim.itresearchgate.net The rigid, aromatic nature of the oxadiazole ring, combined with its electronic properties, makes it an attractive building block for advanced functional materials.

A significant area for future research is the incorporation of the (5-phenyl-1,2,4-oxadiazol-3-yl) moiety into polymers or larger molecular architectures. The methanediol group, existing in equilibrium with a reactive aldehyde, could serve as a versatile chemical handle for polymerization or for grafting the molecule onto surfaces. This could lead to the development of novel polymers with unique thermal or optical properties.

Furthermore, building on work with other oxadiazole isomers, derivatives could be designed as fluorescent chemosensors. mdpi.com By functionalizing the phenyl ring, it may be possible to create molecules whose fluorescence is modulated by the presence of specific analytes, such as metal ions or nitroaromatic compounds, opening up applications in environmental sensing and diagnostics. mdpi.comresearchgate.net

Q & A

Q. How can reaction pathways be elucidated for unexpected byproducts formed during synthesis?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) to identify byproduct structures. Mechanistic studies with isotopic labeling (e.g., ¹⁸O in hydroxylamine precursors) trace reaction intermediates. Adjust protecting groups (e.g., tert-butyldimethylsilyl) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.